Ajugol

Catalog No.
S1960377
CAS No.
52949-83-4
M.F
C15H24O9
M. Wt
348.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ajugol

CAS Number

52949-83-4

Product Name

Ajugol

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C15H24O9

Molecular Weight

348.34 g/mol

InChI

InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1

InChI Key

OUJVIWOUXFHELC-ZDSSIQEISA-N

SMILES

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O

Ajugol is a natural compound classified as an iridoid glycoside, primarily found in plants such as Rehmannia glutinosa and Leonurus japonicus. Its chemical formula is C15H24O9C_{15}H_{24}O_9, and it exhibits a unique structure that contributes to its biological activity. Ajugol has garnered attention for its potential therapeutic properties, particularly in the context of metabolic disorders and inflammatory diseases.

Ajugol and Non-alcoholic Fatty Liver Disease (NAFLD)

Studies suggest Ajugol may play a role in improving Non-alcoholic Fatty Liver Disease (NAFLD). NAFLD is a condition where excess fat accumulates in the liver, potentially leading to serious health problems. Research indicates Ajugol may :

  • Enhance Lipophagy: A process where damaged or excess fat is broken down and removed by the body's cells. A 2022 study published in ResearchGate suggests Ajugol may activate a protein called TFEB, which promotes the formation of new lysosomes, the cellular structures responsible for lipophagy [1].
Source

[1] Ajugol enhances TFEB-mediated lysosome biogenesis and lipophagy to alleviate non-alcoholic fatty liver disease | Request PDF - ResearchGate ()

Important to Note:

  • Current research is in pre-clinical stages, meaning it has been conducted on cells or animals, not humans.
  • More studies are needed to confirm Ajugol's effectiveness and safety for treating NAFLD in humans.
Typical of iridoid glycosides, including hydrolysis and oxidation. These reactions can lead to the release of aglycone components, which may enhance its biological activity. For instance, Ajugol has been shown to enhance lysosome biogenesis and autophagy through the activation of transcription factor EB (TFEB), a key regulator in cellular metabolism and stress responses .

Ajugol exhibits significant biological activity, particularly in modulating cellular processes related to autophagy and apoptosis. Research indicates that Ajugol can alleviate conditions such as non-alcoholic fatty liver disease by enhancing lipophagy and lysosomal function . Additionally, it has demonstrated protective effects against chondrocyte apoptosis in osteoarthritis models, suggesting its potential as a therapeutic agent for joint-related disorders . The compound's ability to regulate oxidative stress responses further underscores its importance in maintaining cellular homeostasis.

Ajugol can be synthesized through various methods, primarily involving the extraction from natural sources or through semi-synthetic processes. The extraction typically involves solvent extraction techniques from plant materials known to contain Ajugol. In laboratory settings, synthetic approaches may also utilize precursor compounds derived from other iridoids or terpenoids, followed by specific chemical modifications to achieve the desired structure.

Ajugol has several applications in the fields of medicine and pharmacology:

  • Therapeutic Agent: Used for its anti-inflammatory and antioxidant properties.
  • Metabolic Disorders: Potential treatment for conditions like non-alcoholic fatty liver disease.
  • Joint Health: Investigated for its role in alleviating symptoms of osteoarthritis.
  • Cosmetic Industry: Explored for its potential benefits in skin health due to its antioxidant properties.

Studies have indicated that Ajugol interacts with various molecular targets within cells. Notably, it has been shown to bind with TFEB, enhancing its activity and promoting autophagic processes . This interaction is crucial for mediating the compound's beneficial effects on lipid metabolism and cellular stress responses. Further investigations into its interactions with other signaling pathways could provide deeper insights into its pharmacological potential.

Ajugol shares similarities with other iridoid glycosides and terpenoids, but it possesses unique characteristics that differentiate it from these compounds. Below is a comparison with similar compounds:

CompoundClassificationUnique FeaturesTherapeutic Potential
AjugolIridoid GlycosideEnhances TFEB-mediated autophagyAnti-inflammatory, hepatoprotective
AucubinIridoid GlycosideKnown for hepatoprotective effectsLiver protection
CatalpolIridoid GlycosideExhibits neuroprotective propertiesNeuroprotection
GeniposideIridoid GlycosideStrong anti-inflammatory effectsAnti-inflammatory, antioxidant

Ajugol's unique ability to modulate autophagy through TFEB activation sets it apart from other similar compounds, highlighting its potential as a targeted therapeutic agent in metabolic diseases and inflammatory conditions.

Ajugol, an iridoid glycoside, was first isolated from Ajuga salicifolia in 2003 during phytochemical investigations of its aerial parts. Its discovery expanded the understanding of secondary metabolites in Ajuga species, which are traditionally valued in herbal medicine. Subsequent studies identified Ajugol in Rehmannia glutinosa (a plant used in traditional Chinese medicine) and Leonurus japonicus, solidifying its presence across diverse medicinal plants. Early research focused on structural elucidation, employing 1D/2D NMR and HR-MALDI mass spectrometry to confirm its glycosidic nature.

Classification as an Iridoid Glycoside

Ajugol belongs to the iridoid glycoside family, characterized by a cyclopentane-pyran core linked to a β-D-glucopyranoside group. Its molecular formula is $$ \text{C}{15}\text{H}{24}\text{O}_9 $$, with a molecular weight of 348.34 g/mol. The structure features a 7-methylcyclopenta[c]pyran aglycone attached to a six-membered glucose moiety, distinguishing it from related compounds like aucubin and catalpol (Table 1).

CompoundCore StructureGlycosylationKey Functional Groups
Ajugol7-Methylcyclopenta[c]pyranβ-D-GlucopyranosideHydroxyl, methyl, glycosidic bond
AucubinCyclopenta[c]pyranβ-D-GlucopyranosideHydroxyl, epoxide
CatalpolCyclopenta[c]pyranβ-D-GlucopyranosideHydroxyl, ketone

Key Structural Features of Ajugol

Significance in Natural Product Chemistry

Ajugol’s significance stems from its dual role as a plant defense molecule and a pharmacologically active compound. Iridoid glycosides like Ajugol function as antifeedants and antimicrobial agents in plants, protecting against pathogens and herbivores. In medicinal contexts, Ajugol exhibits:

  • Anti-inflammatory activity: Inhibits cytokine/chemokine production in asthma models.
  • Antioxidant properties: Scavenges reactive oxygen species, mitigating oxidative stress.
  • Hepatoprotective effects: Enhances lysosome biogenesis via TFEB activation, reducing lipid accumulation in non-alcoholic fatty liver disease (NAFLD).
  • Antimicrobial action: Demonstrates moderate activity against Candida species and Aspergillus niger.

Research Trajectory and Evolution

Research on Ajugol has evolved from structural characterization to mechanistic studies (Table 2). Early work (2003–2010) focused on isolation and phytochemical profiling. Recent investigations (2019–2023) highlight its therapeutic potential in metabolic and inflammatory diseases.

PeriodKey FindingsReferences
2003–2010Isolation from Ajuga salicifolia; structural elucidation via NMR/MALDI
2016–2019Detection in Rehmannia glutinosa leaves; dynamic accumulation studies
2021–2023TFEB-mediated lipophagy in NAFLD; anti-apoptotic effects in osteoarthritis

Advancements in Ajugol Research

XLogP3

-2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

348.14203234 g/mol

Monoisotopic Mass

348.14203234 g/mol

Heavy Atom Count

24

UNII

3W9VFT5UKU

Dates

Modify: 2023-08-16

Explore Compound Types